REACTION_CXSMILES
|
[P:1]([O:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=1CCCCCCCCC)([O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1CCCCCCCCC)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1CCCCCCCCC.P(OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C)(OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C)OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C.P(OCC)(OC1C(C)=CC(C(C)(C)C)=CC=1C(C)(C)C)OC1C(C)=CC(C(C)(C)C)=CC=1C(C)(C)C>>[P:1]([O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([O:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)[O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
diphenyl alkyl phosphites
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenyl dialkyl phosphites
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OC1=C(C=CC=C1)CCCCCCCCC)(OC1=C(C=CC=C1)CCCCCCCCC)OC1=C(C=CC=C1)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)OCC
|
Name
|
triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |